molecular formula C14H12N4O3 B12717901 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- CAS No. 93770-36-6

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)-

Cat. No.: B12717901
CAS No.: 93770-36-6
M. Wt: 284.27 g/mol
InChI Key: JBOYJWQOXKGKHA-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. This particular compound features a tetrazole ring attached to an acetic acid moiety, with a 3-methylphenyl and a furan ring substituent, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction.

    Introduction of the 3-Methylphenyl and Furan Rings: These substituents are added through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated, alkylated, and oxidized forms.

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of biologically active molecules. This enables the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: Similar structure but lacks the acetic acid and furan substituents.

    2H-Tetrazole-5-acetic acid: Similar but without the 3-methylphenyl and furan rings.

    5-(4-Methylphenyl)-2H-tetrazole: Similar but with a different aromatic substituent.

Uniqueness

2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 3-methylphenyl and furan rings, along with the acetic acid moiety, makes it a versatile compound for various applications.

Properties

CAS No.

93770-36-6

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[5-[5-(3-methylphenyl)furan-2-yl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C14H12N4O3/c1-9-3-2-4-10(7-9)11-5-6-12(21-11)14-15-17-18(16-14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20)

InChI Key

JBOYJWQOXKGKHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O

Origin of Product

United States

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